N-acetyl-DL-leucine methyl ester chemical structure and properties
N-acetyl-DL-leucine methyl ester chemical structure and properties
An In-Depth Technical Guide to N-acetyl-DL-leucine Methyl Ester
N-acetyl-DL-leucine methyl ester is a chemically modified derivative of the essential amino acid leucine. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The defining features of this compound are the protection of its two primary functional groups: the amino group is acetylated, and the carboxylic acid group is esterified to a methyl ester. This dual protection renders the molecule neutral and non-zwitterionic under physiological pH, significantly altering its solubility and reactivity profile compared to the parent amino acid.
In the realm of chemical and pharmaceutical research, N-acetyl-DL-leucine methyl ester serves as a valuable building block. The protecting groups allow for controlled and selective chemical transformations, making it a useful intermediate in the synthesis of peptides and other complex organic molecules. Its well-defined structure also makes it suitable as an analytical standard for the development and validation of chromatographic methods. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Properties
The chemical structure of N-acetyl-DL-leucine methyl ester is characterized by a central chiral carbon (α-carbon) bonded to an acetamido group, an isobutyl side chain, a hydrogen atom, and a methyl ester group. The "DL" designation signifies that it is a racemic mixture of the (S)- and (R)-enantiomers.
Caption: Two-step synthesis workflow for N-acetyl-DL-leucine methyl ester.
Experimental Protocol
This protocol outlines a representative method for the synthesis of N-acetyl-DL-leucine methyl ester.
Part 1: Synthesis of N-acetyl-DL-leucine [1]
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Dissolution and Acetylation: In a suitable reaction vessel, dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The base deprotonates the carboxylic acid and amino groups, making the latter more nucleophilic.
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Cool the solution in an ice bath to control the exothermic reaction.
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Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The amino group attacks the electrophilic carbonyl carbon of the acetic anhydride, forming the N-acetyl bond.
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Racemization: After the initial acetylation, the reaction conditions (presence of base and acetic anhydride) can promote the racemization of the N-acetyl-L-leucine to form the desired DL mixture. [1]5. Acidification and Isolation: Once the reaction is complete (monitored by TLC), carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.5-3.0. This protonates the carboxylate, causing the N-acetyl-DL-leucine to precipitate out of the aqueous solution.
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Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.
Part 2: Fischer Esterification to N-acetyl-DL-leucine Methyl Ester
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Reaction Setup: Suspend the dried N-acetyl-DL-leucine in an excess of anhydrous methanol, which acts as both the solvent and the reactant.
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Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension. [2]The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. [2]3. Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the esterification can be monitored by TLC. The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the ester. [2]4. Workup and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
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Remove the excess methanol under reduced pressure.
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The crude product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Further purification can be achieved by column chromatography on silica gel to yield pure N-acetyl-DL-leucine methyl ester.
Spectroscopic Characterization
The structural identity and purity of N-acetyl-DL-leucine methyl ester are confirmed using a combination of spectroscopic techniques. The spectra of the D- and L-enantiomers are identical, so the data for N-acetyl-L-leucine methyl ester is representative. [3]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. Key expected signals include a singlet for the methyl protons of the acetyl group, a singlet for the methyl protons of the ester group, multiplets for the protons of the isobutyl side chain, and a doublet for the amide proton. [3]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ester and amide groups, the α-carbon, and the carbons of the isobutyl and methyl groups. [3]* FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of key functional groups. The spectrum of N-acetyl-DL-leucine methyl ester will show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the amide and ester groups, and the C-O stretching of the ester.
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MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-acetyl-leucine methyl ester, the expected molecular ion peak [M+H]⁺ would be at m/z 188.1287. [3]
Applications in Research and Development
N-acetyl-DL-leucine methyl ester is a versatile tool for researchers in organic and medicinal chemistry.
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Peptide Synthesis: As a protected amino acid, it can be used as a building block in the synthesis of peptides. The protected functional groups prevent unwanted side reactions during peptide coupling steps. [4]* Model Substrate: It serves as an excellent model substrate for studying enzymatic reactions, such as those involving proteases or esterases. [4]* Chromatographic Standard: Its well-defined structure and properties make it a suitable standard for developing and validating analytical methods, including HPLC and GC, for the separation and quantification of amino acid derivatives. [4]* Precursor for Synthesis: It can be used as a starting material for the synthesis of more complex molecules, including peptidomimetics and other compounds with potential pharmaceutical applications.
Safety and Handling
While specific safety data for N-acetyl-DL-leucine methyl ester is not extensively documented, a robust safety protocol can be established based on the data for N-acetyl-DL-leucine and similar chemical compounds. [5][6][7]
| Protection Type | Specific Equipment | Standard/Recommendation |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Inspected prior to use; satisfy specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Laboratory coat. | Selected based on the hazards present in the workplace. |
| Respiratory Protection | Dust mask or respirator if dust is generated. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
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Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7]* First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
N-acetyl-DL-leucine methyl ester is a valuable and versatile compound in the field of chemical synthesis and analysis. Its protected functional groups allow for controlled reactivity, making it an ideal building block for complex molecular architectures. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. As the demand for novel peptides and complex organic molecules continues to grow, the importance of such protected amino acid derivatives in enabling innovative scientific discoveries is set to increase.
References
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FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]
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Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Acetyl-L-leucine. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). N-acetyl-dl-leucine - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Chemsrc. (2025). N-Acetyl-DL-norleucine methyl ester | CAS#:56247-43-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem. Retrieved from [Link]
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PLOS One. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Retrieved from [Link]
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Organic Syntheses. (n.d.). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Retrieved from [Link]
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Wikipedia. (n.d.). Acetylleucine. Retrieved from [Link]
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PubMed Central. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Retrieved from [Link]
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bioRxiv. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. Retrieved from [Link]
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ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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NNPDF. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. Retrieved from [Link]
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ResearchGate. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Retrieved from [Link]
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